1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

Catalog No.
S765984
CAS No.
134682-54-5
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

CAS Number

134682-54-5

Product Name

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one

IUPAC Name

1,3-dihydropyrrolo[3,2-c]pyridin-2-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h1-2,4H,3H2,(H,9,10)

InChI Key

YAUVSURSWJMKFT-UHFFFAOYSA-N

SMILES

C1C2=C(C=CN=C2)NC1=O

Canonical SMILES

C1C2=C(C=CN=C2)NC1=O

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 134682-54-5), commonly referred to as 5-azaoxindole, is a highly versatile bicyclic nitrogen-containing building block utilized extensively in pharmaceutical chemistry. Characterized by a pyrrole ring fused to a pyridine ring with a lactam moiety, this compound provides orthogonal functional handles—the pyrrolidone NH and the pyridine nitrogen—that are critical for modern drug discovery [1]. In procurement and material selection, it serves as a foundational precursor for synthesizing targeted protein degraders (PROTACs), USP1-UAF1 inhibitors, respiratory syncytial virus (RSV) antivirals, and CNS-active therapeutics [2]. Its specific electronic distribution and hydrogen-bonding capabilities make it a high-priority scaffold for overcoming the pharmacokinetic limitations of traditional carbocyclic oxindoles [3].

Generic substitution of 1H-pyrrolo[3,2-c]pyridin-2(3H)-one with standard indolin-2-one (oxindole) or alternative azaoxindole isomers (such as 4-azaoxindole or 7-azaoxindole) fundamentally compromises both synthetic processability and end-product efficacy. The exact placement of the pyridine nitrogen at the 5-position dictates the vector of the lone pair, which is essential for specific hydrogen-bonding interactions within enzyme binding pockets, such as the USP1-UAF1 complex[1]. Furthermore, substituting with a carbon-only oxindole increases lipophilicity, leading to higher intrinsic clearance rates in human liver microsomes (HLM) and poorer metabolic stability [2]. From a manufacturing perspective, the specific electronic deactivation provided by the 5-aza substitution allows for highly regioselective halogenation that cannot be reproducibly achieved with isomeric analogs, making exact procurement critical for yield optimization [3].

Enhanced Target Affinity via Optimal Nitrogen Vectoring

In the optimization of USP1-UAF1 inhibitors, the incorporation of the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core provides a critical hydrogen-bond acceptor that is absent in standard oxindole scaffolds. This specific aza-substitution significantly enhances binding affinity, driving enzymatic inhibition into the low nanomolar range while maintaining a favorable physicochemical profile[1].

Evidence DimensionEnzymatic Inhibition (USP1-UAF1 IC50)
Target Compound DataLow nanomolar potency (e.g., ~30 nM for optimized aza-derivatives)
Comparator Or BaselineStandard carbocyclic oxindole derivatives
Quantified DifferenceSignificant enhancement in target affinity due to the pyridine nitrogen
ConditionsIn vitro USP1-UAF1 enzymatic assay

Procuring this exact isomer ensures the correct pharmacophore geometry required for high-affinity binding in targeted oncology libraries.

Predictable Regiocontrol in Multi-Step API Synthesis

For the industrial synthesis of complex RSV antivirals, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibits highly predictable and controllable reactivity. Bromination in aqueous tert-butanol quantitatively yields the 3,3,7-tribromo intermediate, which undergoes clean, selective hydrogenation to the desired hydrobromide salt without generating complex isomeric mixtures commonly seen with unactivated indoles [1].

Evidence DimensionRegioselective functionalization and intermediate purity
Target Compound DataQuantitative conversion to specific brominated intermediates
Comparator Or BaselineStandard indole or pyrrole precursors
Quantified DifferenceElimination of complex isomeric byproducts during halogenation
ConditionsBr2 in H2O/t-BuOH followed by catalytic hydrogenation (50 psi, 30°C)

This predictable reactivity profile minimizes downstream purification costs and maximizes overall yield in commercial API manufacturing.

Improved Metabolic Stability and HLM Clearance

The introduction of the pyridine nitrogen in the 1H-pyrrolo[3,2-c]pyridin-2(3H)-one core lowers the overall lipophilicity (LogP) compared to isosteric indolin-2-ones. In preclinical pharmacokinetic evaluations, derivatives based on this azaoxindole scaffold demonstrate extended half-lives and reduced intrinsic clearance rates in human liver microsome (HLM) assays, mitigating early-stage metabolic liabilities[1].

Evidence DimensionIn vitro metabolic half-life (T1/2) and Clearance (Cl)
Target Compound DataExtended half-life and favorable clearance profile
Comparator Or BaselineLipophilic carbocyclic oxindoles
Quantified DifferenceMarked reduction in oxidative metabolism vulnerability
ConditionsHuman liver microsomes (HLM) stability assay

Selecting this specific building block directly addresses pharmacokinetic attrition risks, making it the preferred choice for oral drug candidate development.

Synthesis of USP1-UAF1 Inhibitors for Oncology

Leveraging the optimal hydrogen-bonding vector of the 5-azaoxindole core, this compound is the premier building block for developing low-nanomolar USP1-UAF1 inhibitors targeting triple-negative breast cancer, directly translating enhanced target binding affinity into cellular efficacy [1].

Development of RSV Antiviral Agents

Due to its highly predictable regioselective halogenation profile, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one is utilized as a critical early-stage precursor in the scalable synthesis of respiratory syncytial virus (RSV) antiviral therapeutics [2].

Construction of CNS-Targeting Libraries

The improved metabolic stability and favorable lipophilicity profile of the azaoxindole scaffold make it an ideal starting material for synthesizing pyrrolo-pyridin-2-one derivatives aimed at treating schizophrenia, depression, and other central nervous system disorders where precise pharmacokinetic control is required [3].

XLogP3

-0.3

Wikipedia

1,3-Dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Dates

Last modified: 08-15-2023

Explore Compound Types